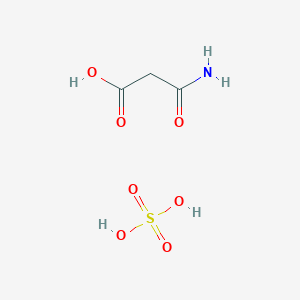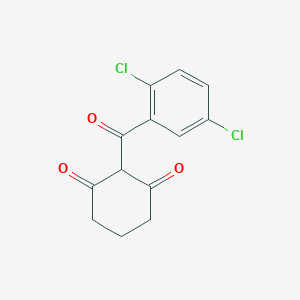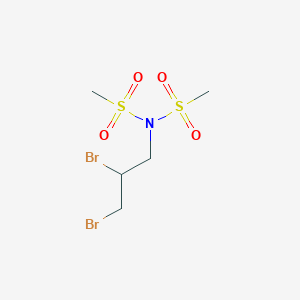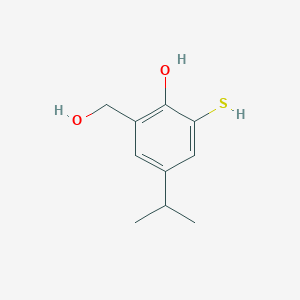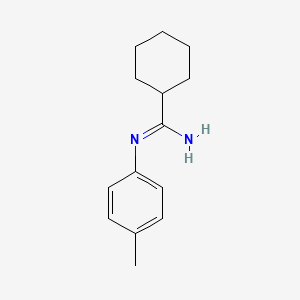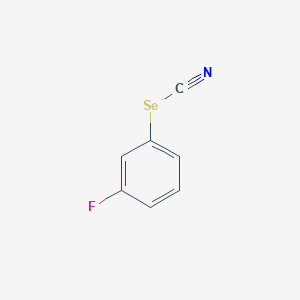
3-Fluorophenyl selenocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorophenyl selenocyanate: is an organic compound that contains a fluorine atom attached to a phenyl ring, which is further bonded to a selenocyanate group (-SeCN).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorophenyl selenocyanate typically involves the reaction of 3-fluorophenyl halides with potassium selenocyanate (KSeCN) under specific conditions. One common method includes the use of a solvent such as acetonitrile (MeCN) and a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Fluorophenyl selenocyanate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the selenocyanate group into other selenium-containing functional groups.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The selenocyanate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxide or selenone derivatives, while reduction can produce selenols .
Scientific Research Applications
Chemistry: 3-Fluorophenyl selenocyanate is used as a building block in organic synthesis, particularly in the formation of more complex selenium-containing compounds. It is also employed in the study of reaction mechanisms involving selenium .
Biology and Medicine: In biological and medicinal research, this compound has shown potential as an anticancer agent. It exhibits cytotoxic activity against various cancer cell lines, making it a candidate for further investigation in cancer therapy .
Industry: The compound is used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity. It is also explored for its potential in creating advanced pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-Fluorophenyl selenocyanate in biological systems involves its interaction with cellular components. The selenocyanate group can generate reactive selenium species, which can induce oxidative stress in cancer cells, leading to apoptosis (programmed cell death). This compound targets specific molecular pathways involved in cell proliferation and survival, making it effective in inhibiting cancer cell growth .
Comparison with Similar Compounds
- Benzyl selenocyanate
- p-Xylene selenocyanate
- 4-Aminophenyl selenocyanate
- 4-(N,N-Dimethylamino)phenyl selenocyanate
Comparison: 3-Fluorophenyl selenocyanate is unique due to the presence of the fluorine atom, which can influence its reactivity and biological activity. Compared to other selenocyanates, it may exhibit different pharmacokinetic properties and enhanced stability. The fluorine atom can also affect the compound’s ability to interact with biological targets, potentially leading to improved efficacy in certain applications .
Properties
CAS No. |
88218-94-4 |
|---|---|
Molecular Formula |
C7H4FNSe |
Molecular Weight |
200.08 g/mol |
IUPAC Name |
(3-fluorophenyl) selenocyanate |
InChI |
InChI=1S/C7H4FNSe/c8-6-2-1-3-7(4-6)10-5-9/h1-4H |
InChI Key |
AZXKIAHBQQLVEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[Se]C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14386333.png)
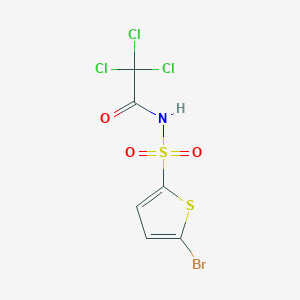
![5-[Ethyl(difluoro)silyl]pentanoic acid](/img/structure/B14386346.png)
![Trisulfide, bis[(methylthio)methyl]](/img/structure/B14386353.png)
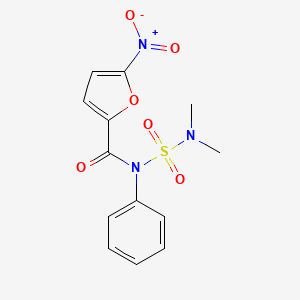
![2-{2-[(3-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14386370.png)

![Methyl 3-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-yl]propanoate](/img/structure/B14386386.png)

